

# Molecular formula and weight of 2-Benzylacrylic acid

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## Compound of Interest

Compound Name: 2-Benzylacrylic Acid

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An In-Depth Technical Guide to **2-Benzylacrylic Acid**: Properties, Synthesis, and Applications

## Introduction

**2-Benzylacrylic acid**, also known as 2-methylene-3-phenylpropanoic acid, is an unsaturated aromatic carboxylic acid.<sup>[1]</sup> Its unique structure, featuring a benzyl group attached to an acrylic acid backbone, imparts a high degree of reactivity, making it a valuable intermediate in diverse fields of chemical synthesis.<sup>[1]</sup> This guide provides a comprehensive overview of **2-Benzylacrylic acid**, detailing its chemical and physical properties, established synthesis protocols, spectroscopic signature, reactivity, and key applications for researchers and professionals in pharmaceuticals and materials science. It serves as a critical building block for synthesizing complex pharmaceutical intermediates, particularly in the development of heterocyclic compounds, and as a reactive monomer for creating specialized polymers and resins.<sup>[1][2]</sup>

## Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical data for **2-Benzylacrylic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	[3][4][5]
Molecular Weight	162.18 g/mol	[3][6]
IUPAC Name	2-benzylprop-2-enoic acid	[3]
CAS Number	5669-19-2	[3][4][5]
Synonyms	2-Methylene-3-phenylpropionic acid, (Phenylmethyl)-2-propenoic acid	[3][4]
Appearance	White to off-white crystalline powder	
Melting Point	66-72 °C	[7][8]
Boiling Point	170-174 °C (at 20 Torr)	[7]
Density	1.120 g/cm <sup>3</sup>	[7][8]
Solubility	Slightly soluble in water	[1]
SMILES	<chem>C=C(CC1=CC=CC=C1)C(=O)O</chem>	[3][6]
InChIKey	RYNDYESLUKWOOE-UHFFFAOYSA-N	[3][6]

## Synthesis of 2-Benzylacrylic Acid

A reliable and reproducible synthesis is crucial for utilizing **2-Benzylacrylic acid** as a starting material. A common and effective method involves the Knoevenagel-type condensation of benzylmalonic acid with formaldehyde, followed by acidification.[9]

### Protocol: Synthesis from Benzylmalonic Acid

This two-stage protocol provides a high-yield route to **2-Benzylacrylic acid**.[9][10]

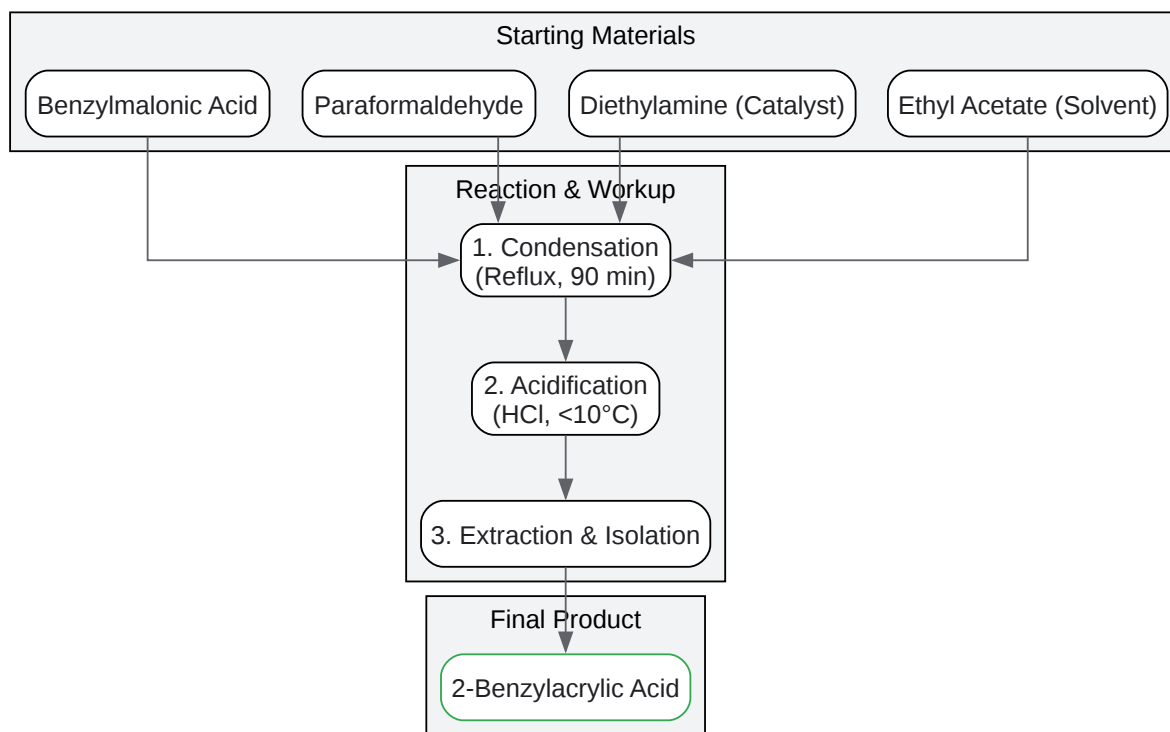
#### Step 1: Condensation Reaction

- In a suitable reaction vessel, dissolve benzylmalonic acid (1.0 eq) and paraformaldehyde (1.6 eq) in ethyl acetate.
- Cool the solution to 0 °C using an ice bath.
- Slowly add diethylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
  - Expertise & Experience: Diethylamine acts as a base catalyst, facilitating the formation of the enolate of benzylmalonic acid and the subsequent condensation with formaldehyde. Maintaining a low temperature during this addition is critical to control the exothermic reaction and prevent the formation of side products.
- After the addition is complete, warm the mixture to reflux and maintain for 90 minutes.
- Cool the reaction mixture again to below 10 °C using an ice bath.

#### Step 2: Acidification and Extraction

- To the cooled, homogeneous solution, add water followed by the dropwise addition of concentrated hydrochloric acid (HCl), keeping the temperature below 10 °C.
  - Trustworthiness: The addition of HCl serves a dual purpose: it protonates the carboxylate to form the final carboxylic acid and neutralizes the diethylamine catalyst. Careful temperature control prevents potential hydrolysis of the ester solvent or other unwanted side reactions.
- Separate the organic and aqueous phases.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2-Benzylacrylic acid** as a solid. The typical yield for this reaction is approximately 90%.<sup>[9]</sup>

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Benzylacrylic acid**.

## Spectroscopic Characterization

Structural confirmation is a non-negotiable step in chemical synthesis. Based on its functional groups, the expected spectroscopic data for **2-Benzylacrylic acid** are as follows:

- Infrared (IR) Spectroscopy: As a derivative of acrylic acid, the IR spectrum will show characteristic peaks for both the vinyl group and the carboxylic acid.[11]

- O-H Stretch: A very broad absorption band from approximately  $3300\text{ cm}^{-1}$  to  $2500\text{ cm}^{-1}$ , typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.
- C-H Stretch (Aromatic/Vinyl): Peaks just above  $3000\text{ cm}^{-1}$ .
- C=O Stretch: A strong, sharp absorption band around  $1700\text{--}1725\text{ cm}^{-1}$ , characteristic of an  $\alpha,\beta$ -unsaturated carboxylic acid.
- C=C Stretch: A medium intensity peak around  $1630\text{--}1640\text{ cm}^{-1}$ .
- C-O Stretch: A strong peak in the  $1320\text{--}1210\text{ cm}^{-1}$  region.
- $^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $\sim 12\text{ ppm}$ : A broad singlet corresponding to the acidic proton of the carboxylic acid ( $-\text{COOH}$ ).
  - $7.2\text{--}7.4\text{ ppm}$ : A multiplet integrating to 5 protons, representing the aromatic protons of the benzyl group.
  - $\sim 6.3\text{ ppm}$  &  $\sim 5.8\text{ ppm}$ : Two singlets (or narrow doublets, depending on resolution), each integrating to 1 proton. These are the two diastereotopic vinyl protons ( $=\text{CH}_2$ ).
  - $\sim 3.6\text{ ppm}$ : A singlet integrating to 2 protons, corresponding to the benzylic methylene protons ( $-\text{CH}_2\text{-Ph}$ ).
- $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $\sim 172\text{ ppm}$ : Carboxylic acid carbonyl carbon ( $\text{C=O}$ ).
  - $\sim 140\text{ ppm}$ : Quaternary vinyl carbon attached to the carboxyl and benzyl groups.
  - $\sim 137\text{ ppm}$ : Quaternary aromatic carbon of the benzyl group.
  - $\sim 129, \sim 128, \sim 127\text{ ppm}$ : Aromatic carbons ( $\text{CH}$ ) of the benzyl group.
  - $\sim 128\text{ ppm}$ : Methylene vinyl carbon ( $=\text{CH}_2$ ).
  - $\sim 38\text{ ppm}$ : Benzylic methylene carbon ( $-\text{CH}_2-$ ).

- Mass Spectrometry (MS):
  - Molecular Ion ( $M^+$ ): A peak at  $m/z = 162$ , corresponding to the molecular weight.
  - Major Fragments: A prominent peak at  $m/z = 91$  (the tropylium ion,  $[C_7H_7]^+$ ), resulting from the stable benzyl cation. Another expected fragment is at  $m/z = 117$ , from the loss of the carboxyl group ( $-COOH$ ).

## Chemical Reactivity and Applications

The reactivity of **2-Benzylacrylic acid** is dominated by its acrylic acid moiety and the presence of the benzyl group. It is a versatile building block, particularly in pharmaceutical and polymer synthesis.[\[1\]](#)

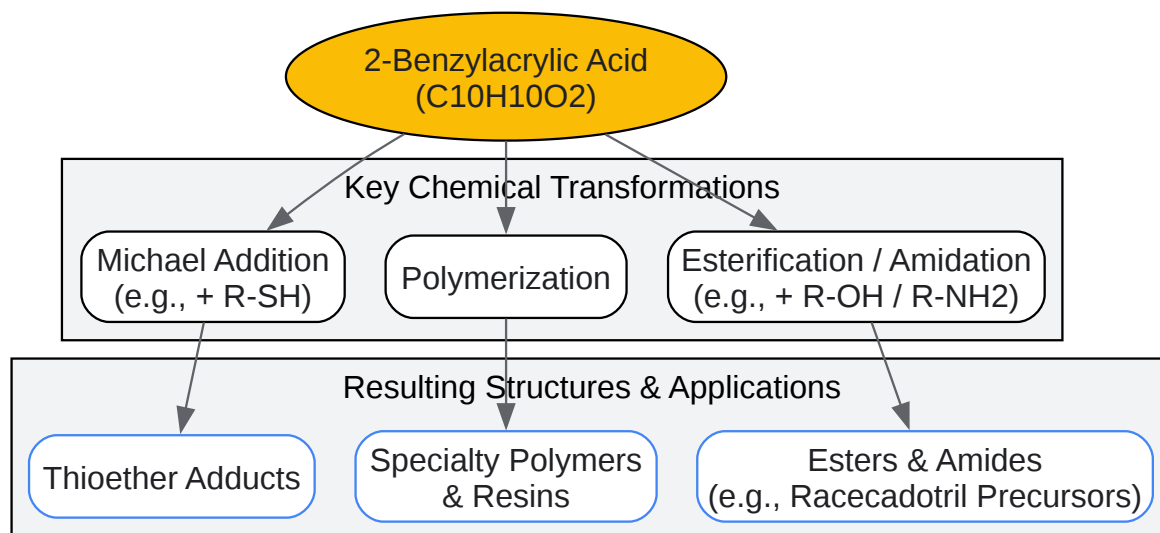
### Key Reactions:

- Michael Addition: The electron-withdrawing carboxylic acid group activates the double bond, making it susceptible to nucleophilic attack by thiols, amines, and other soft nucleophiles.
- Polymerization: The vinyl group allows it to act as a monomer or co-monomer in polymerization reactions to produce specialty resins and coatings.[\[1\]](#)
- Esterification/Amidation: The carboxylic acid group readily undergoes standard reactions to form esters, amides, or acid chlorides.[\[12\]](#)

## Application in Drug Development: Racecadotril Intermediate

A primary application of **2-Benzylacrylic acid** is as a key intermediate in the synthesis of Racecadotril, an antidiarrheal drug.[\[2\]](#) It is also used to create various other pharmaceutical intermediates, often involving reactions at the carboxylic acid or the activated double bond.[\[1\]](#)  
[\[12\]](#)

## Reactivity and Intermediate Role Diagram



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Caption: Reactivity pathways of **2-Benzylacrylic acid**.

## Safety and Handling

As with any laboratory chemical, proper handling of **2-Benzylacrylic acid** is essential.

- GHS Hazard Classification:
  - Acute Toxicity, Oral (Danger): H301 - Toxic if swallowed.[3]
  - Skin Irritation (Warning): H315 - Causes skin irritation.[3][8]
  - Eye Irritation (Warning): H319 - Causes serious eye irritation.[3][8]
  - Specific Target Organ Toxicity, Single Exposure (Warning): H335 - May cause respiratory irritation.[3][8]
- Handling Recommendations:
  - Use in a well-ventilated area or a fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.[1]
- Store in a cool, dry place in a tightly sealed container.[1]

## Conclusion

**2-Benzylacrylic acid** is a highly functionalized and reactive molecule with significant utility in organic synthesis. Its straightforward, high-yield preparation and versatile reactivity make it an important intermediate for drug development, particularly for Racecadotril, and a valuable monomer in materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in research and development.

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